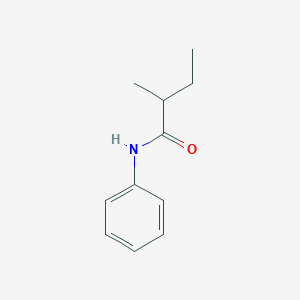
1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions has been reported to be effective .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and heterogeneous catalysts is common in industrial settings to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability . The triazole ring can also bind to metal ions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Various derivatives of 1,2,4-triazole, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, have been synthesized and studied for their biological activities.
Uniqueness
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-16-14(11-7-3-1-4-8-11)18(17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKFWPNGGRTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352807 | |
| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24058-92-2 | |
| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid amide derivatives effective against broad-leaved weeds while being safe for grasses?
A1: While the exact mechanism of action isn't detailed in the provided abstract [], the research suggests that these compounds exhibit selective herbicidal activity. This selectivity likely stems from differences in the physiological and biochemical processes between grasses and broad-leaved weeds. Further research is needed to elucidate the precise molecular target(s) of these compounds and the downstream effects leading to weed death.
Q2: How does the structure of the this compound amide derivatives influence their efficacy as herbicides?
A2: The abstract highlights the importance of specific structural features for the herbicidal activity of these compounds []. The presence of various substituents (R, X1, X2, Y1, Y2) on the core this compound amide structure likely influences their binding affinity to the target site, their uptake and translocation within the plant, and their metabolic stability. Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing these compounds for enhanced potency and selectivity.
A3: The research indicates that these compounds could be particularly effective against broad-leaved perennial weeds that are difficult to control with conventional herbicides, including those that have developed resistance []. This suggests they may offer a valuable new tool for weed management, potentially leading to improved crop yields and reduced reliance on traditional herbicides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,5-tribromothieno[2,3-b]thiophene](/img/structure/B186774.png)










